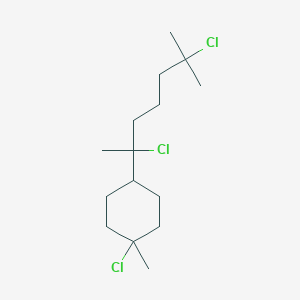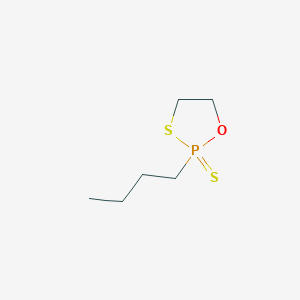
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms, forming a unique ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of a suitable phosphorus precursor with sulfur and an appropriate butylating agent. One common method is the reaction of phosphorus pentasulfide (P2S5) with butyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus and sulfur.
Reduction: Reduction reactions can lead to the formation of phosphines and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphorus oxides and sulfur oxides.
Reduction: Phosphines and thiols.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or as a modulator of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-oxide: Similar structure but with an oxygen atom instead of sulfur.
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-sulfide: Contains a sulfur atom in place of the oxygen atom.
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-selenide: Contains a selenium atom instead of sulfur.
Uniqueness
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to its specific ring structure and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
106887-50-7 |
|---|---|
Fórmula molecular |
C6H13OPS2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
2-butyl-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C6H13OPS2/c1-2-3-5-8(9)7-4-6-10-8/h2-6H2,1H3 |
Clave InChI |
XQSLVHVUPWENNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCP1(=S)OCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
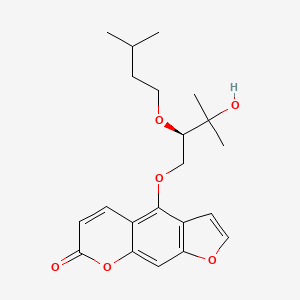
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
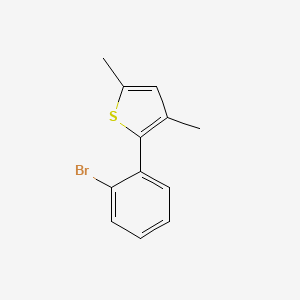
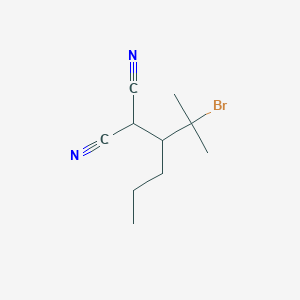
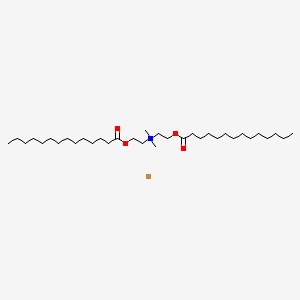

![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
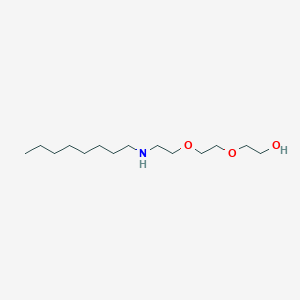
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)
